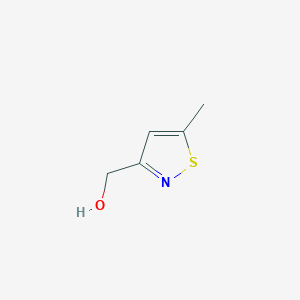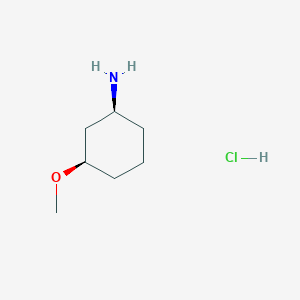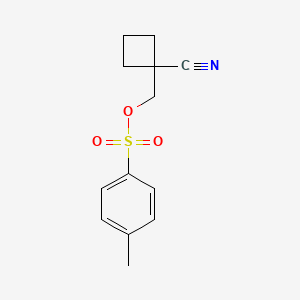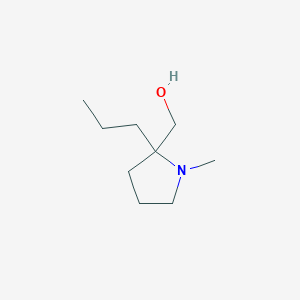![molecular formula C23H25N3O4 B1433473 3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid CAS No. 1346753-09-0](/img/structure/B1433473.png)
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid
Vue d'ensemble
Description
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid is a compound known for its role as a photobase generator (PBG). It is a salt formed from the combination of 2-(9-oxoxanthen-2-yl)propionic acid and 1,5,7-triazabicyclo[4.4.0]dec-5-ene. This compound is particularly significant in the field of polymer chemistry due to its ability to release a strong base upon exposure to UV light .
Méthodes De Préparation
The synthesis of 3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid involves the reaction of 2-(9-oxoxanthen-2-yl)propionic acid with 1,5,7-triazabicyclo[4.4.0]dec-5-ene. The reaction typically occurs in a solvent such as acetonitrile under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography to achieve a high purity level .
Analyse Des Réactions Chimiques
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid undergoes several types of chemical reactions:
Photodecarboxylation: Upon exposure to UV light (254 nm or 365 nm), the compound releases a strong base, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), through a highly efficient photodecarboxylation reaction.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylate group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential redox reactions under appropriate conditions.
Applications De Recherche Scientifique
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a photobase generator in anionic UV light curing processes, which are essential for creating polymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials, including biomaterials and biocompatible materials.
Industrial Applications: It plays a role in the production of coatings, adhesives, and other materials that require precise polymerization control.
Mécanisme D'action
The primary mechanism of action for 3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid involves photodecarboxylation. Upon UV light exposure, the compound releases 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a strong base. This reaction is highly efficient, with a quantum yield of approximately 0.64 . The released TBD can then initiate various polymerization reactions, making the compound valuable in photopolymerization processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid include other photobase generators and photoinitiators used in polymer chemistry:
2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt: Another photobase generator with similar applications but different structural properties.
Methylxanthone Acetic Acid Salts: These compounds also release bases upon UV light exposure and are used in similar photopolymerization processes.
The uniqueness of this compound lies in its high efficiency and specific release of TBD, making it particularly effective in applications requiring strong bases.
Propriétés
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.C7H13N3/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-3-8-7-9-4-2-6-10(7)5-1/h2-9H,1H3,(H,18,19);1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCZYSDZAMNWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CNC2=NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346753-09-0 | |
| Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt facilitate the dedoping of conducting polymers, and what are the implications of this process?
A: 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt (PBG) functions as a photobase generator. When exposed to UV irradiation at 365 nm, it undergoes photodecarboxylation, yielding 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) []. TBD acts as a strong base, accepting protons from the doped conducting polymer (PEDOT/PSS in the study). This proton transfer effectively removes charge carriers from the polymer backbone, leading to dedoping []. This controlled dedoping allows for precise manipulation of the carrier concentration in the conducting polymer, directly impacting its conductivity and other electrical properties [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)

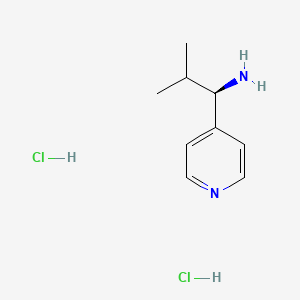
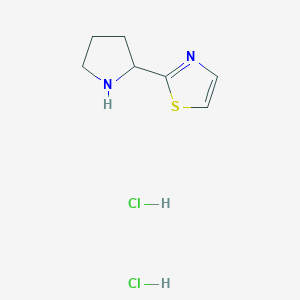
![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
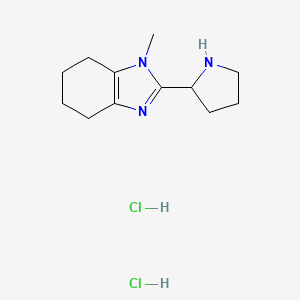
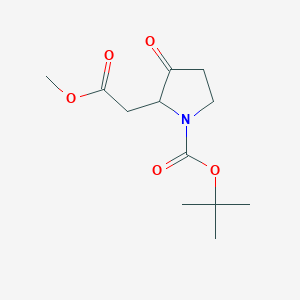
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)
